2-azido-1,3-dimethylbenzene

Catalog No.
S663029
CAS No.
26334-20-3
M.F
C8H9N3
M. Wt
147.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-azido-1,3-dimethylbenzene

CAS Number

26334-20-3

Product Name

2-azido-1,3-dimethylbenzene

IUPAC Name

2-azido-1,3-dimethylbenzene

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

InChI

InChI=1S/C8H9N3/c1-6-4-3-5-7(2)8(6)10-11-9/h3-5H,1-2H3

InChI Key

FLZCAAYTAPDGMH-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)N=[N+]=[N-]

Canonical SMILES

CC1=C(C(=CC=C1)C)N=[N+]=[N-]

Potential Applications based on Chemical Structure:

Based on the presence of the azide group (-N3), Benzene, 2-azido-1,3-dimethyl- could potentially be used in various research fields, including:

  • Click Chemistry: Azide groups are commonly employed in click chemistry, a versatile method for linking molecules together efficiently and specifically.
  • Bioconjugation: Click chemistry using azides is valuable in bioconjugation, where researchers attach molecules of interest (e.g., drugs, imaging agents) to biomolecules (e.g., proteins, antibodies) for various applications.

Finding More Information:

Researchers interested in learning more about Benzene, 2-azido-1,3-dimethyl- can explore the following resources:

  • Chemical databases: PubChem () and SciFinder () provide information on the properties, synthesis, and references for various chemicals, including potentially Benzene, 2-azido-1,3-dimethyl-.
  • Patent databases: Searching patent databases might reveal applications of Benzene, 2-azido-1,3-dimethyl- in various fields, such as pharmaceuticals or materials science.
  • Scientific literature search: Conducting a literature search using scientific databases and search engines like Google Scholar with keywords like "Benzene, 2-azido-1,3-dimethyl-," "click chemistry," or "bioconjugation" might uncover relevant research articles.

2-Azido-1,3-dimethylbenzene, also known as benzene, 2-azido-1,3-dimethyl-, is an organic compound characterized by the presence of an azide functional group (-N₃) attached to a dimethyl-substituted benzene ring. The molecular formula is C8H9N3C_8H_9N_3, and it has a molecular weight of approximately 163.17 g/mol. This compound appears as a colorless liquid with a melting point of -8°C and a boiling point of around 170°C . The structure features a benzene ring substituted at the 1 and 3 positions with methyl groups, which slightly disturbs the symmetry of the aromatic system, while the azido group is located at the 2-position.

Typical of azides. One significant reaction is the 1,3-dipolar cycloaddition with alkynes, leading to the formation of 1,2,3-triazoles. This reaction is facilitated by copper(I) catalysts and is often referred to as the "click reaction" due to its efficiency and specificity .

In addition, 2-azido-1,3-dimethylbenzene can undergo nucleophilic substitutions and reduction reactions, where the azide group can be converted into amines or other functional groups under appropriate conditions .

Several methods exist for synthesizing 2-azido-1,3-dimethylbenzene:

  • Direct Azidation: This method involves treating 1,3-dimethylbenzene with sodium azide in the presence of a suitable solvent and catalyst.
  • Diazo-transfer Reactions: Utilizing reagents such as 2-azido-1,3-dimethylimidazolinium hexafluorophosphate allows for the efficient transfer of azide groups to aromatic compounds .
  • Copper-Catalyzed Reactions: The compound can also be synthesized via copper-catalyzed coupling reactions involving alkynes and other azides .

2-Azido-1,3-dimethylbenzene finds applications in various fields:

  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Material Science: Used in creating functionalized polymers and materials.
  • Bioconjugation: Its azide group allows for selective labeling of biomolecules in research applications .

Interaction studies involving 2-azido-1,3-dimethylbenzene typically focus on its reactivity with other organic compounds. For instance:

  • Reactivity with Alkynes: The compound readily reacts with terminal alkynes to form triazole derivatives through click chemistry.
  • Metal Complex Formation: Studies have shown that aryl azides can interact with metal complexes, leading to new catalytic systems .

Similar Compounds: Comparison

Several compounds share structural similarities with 2-azido-1,3-dimethylbenzene. Below is a comparison highlighting their uniqueness:

Compound NameStructure CharacteristicsUnique Features
1-Azido-2-methoxybenzeneMethoxy group at position 2Used in regioselective synthesis of triazoles
2-Azido-1-methylbenzeneMethyl group at position 1Simpler structure but similar reactivity
2-Azido-1,3-diisopropylbenzeneTwo isopropyl groups at positions 1 and 3Increased steric hindrance affecting reactivity
Benzyl azideBenzyl group attached to an azideOften used in polymer chemistry

The uniqueness of 2-azido-1,3-dimethylbenzene lies in its specific substitution pattern on the benzene ring and its potential applications in both organic synthesis and material science.

XLogP3

3.6

Other CAS

26334-20-3

Wikipedia

Benzene, 2-azido-1,3-dimethyl-

Dates

Modify: 2023-08-15

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